Cas no 83939-60-0 (2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline)

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline
- 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline(SALTDATA: FREE)
- Quinazoline, 2-chloro-5,6,7,8-tetrahydro-4-methyl-
- CS-0365209
- SCHEMBL13523663
- BS-38481
- DTXSID90518543
- 83939-60-0
- AKOS006343800
- MFCD12827458
-
- MDL: MFCD12827458
- Inchi: InChI=1S/C9H11ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3
- InChI Key: WUBUBHNBFMEVNX-UHFFFAOYSA-N
- SMILES: CC1=C2CCCCC2=NC(=N1)Cl
Computed Properties
- Exact Mass: 182.0610761g/mol
- Monoisotopic Mass: 182.0610761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 25.8Ų
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB267845-1 g |
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 1 g |
€587.60 | 2023-07-20 | ||
Chemenu | CM217228-5g |
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 95% | 5g |
$1305 | 2022-08-31 | |
eNovation Chemicals LLC | Y1252684-1g |
2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 95% | 1g |
$400 | 2024-06-06 | |
TRC | C374588-10mg |
2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 10mg |
$ 50.00 | 2022-04-01 | ||
TRC | C374588-100mg |
2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 100mg |
$ 135.00 | 2022-04-01 | ||
abcr | AB267845-250 mg |
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 250 mg |
€357.80 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1252684-5g |
2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 95% | 5g |
$1560 | 2024-06-06 | |
A2B Chem LLC | AH52316-5g |
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 95% | 5g |
$1044.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1252684-5g |
2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 95% | 5g |
$1560 | 2025-02-20 | |
eNovation Chemicals LLC | Y1252684-1g |
2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 95% | 1g |
$400 | 2025-02-26 |
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline Related Literature
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
Additional information on 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline
Introduction to 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (CAS No. 83939-60-0)
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, with the CAS number 83939-60-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroquinazolines, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline.
Chemical Structure and Properties
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound with a molecular formula of C11H13ClN2. Its molecular weight is approximately 210.69 g/mol. The compound features a tetrahydroquinazoline core with a chlorine atom at the 2-position and a methyl group at the 4-position. The presence of these substituents imparts unique chemical and physical properties to the molecule. For instance, the chlorine atom can participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution. The methyl group adds steric bulk and can influence the compound's solubility and lipophilicity.
The physical properties of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline include its melting point (typically around 100°C) and boiling point (around 300°C). It is generally a white crystalline solid that is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These properties make it suitable for various laboratory and industrial applications.
Synthesis Methods
The synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline has been extensively studied in the literature. One of the most common methods involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction forms an intermediate imine, which is then cyclized under appropriate conditions to yield the desired tetrahydroquinazoline structure. The final step often involves methylation using methyl iodide or another suitable methylating agent.
An alternative synthetic route involves the condensation of 4-chloroaniline with ethyl cyanoacetate followed by cyclization and reduction steps. This method provides good yields and is particularly useful for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods using catalysts such as palladium or copper complexes.
Biological Properties and Applications
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline has been investigated for its potential biological activities due to its structural similarity to other bioactive compounds. One of its notable properties is its ability to act as an inhibitor of various enzymes involved in cellular processes. For example, it has been shown to inhibit phosphodiesterases (PDEs), which are key enzymes in the regulation of cyclic nucleotides such as cAMP and cGMP. Inhibition of PDEs can lead to increased levels of these cyclic nucleotides, which have been implicated in various physiological processes including smooth muscle relaxation and anti-inflammatory responses.
In addition to its enzyme inhibitory activity, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline has also been studied for its potential as an anticancer agent. Research has shown that it can induce apoptosis in cancer cells by disrupting cell cycle progression and activating pro-apoptotic pathways. These findings suggest that it may have therapeutic potential in treating certain types of cancer.
Clinical Trials and Research Advancements
The clinical development of compounds derived from 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is an active area of research. Several derivatives have entered preclinical and early clinical trials for various indications. For instance, a derivative with enhanced PDE inhibitory activity has shown promise in treating cardiovascular diseases such as hypertension and heart failure. Another derivative with improved anticancer properties has demonstrated efficacy in preclinical models of lung cancer and breast cancer.
In recent years, advances in computational chemistry and high-throughput screening techniques have accelerated the discovery of new derivatives with optimized biological activities. Machine learning algorithms have been employed to predict the binding affinities of these compounds to their target proteins, enabling researchers to design more potent and selective inhibitors.
Safety Considerations
Safety is a critical aspect in the development of any pharmaceutical compound. Extensive toxicological studies have been conducted on 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline and its derivatives to ensure their safety for human use. These studies have generally shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, like any drug candidate, it is important to monitor patients for potential adverse reactions during clinical trials.
In conclusion, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (CAS No. 83939-60-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure makes it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing research continues to uncover new insights into its mechanisms of action and potential uses, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is poised to play a significant role in advancing medical treatments for various diseases.
83939-60-0 (2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline) Related Products
- 2228689-70-9(5-(2-methoxy-1,3-thiazol-5-yl)-1,2-oxazol-3-amine)
- 156149-36-9(2-azido-5-chlorobenzonitrile)
- 1699499-05-2(Bicyclo[2.2.1]heptane-2-acetic acid, α,α-dimethyl-)
- 2229462-90-0(3-amino-2-(3,5-difluoro-2-methoxyphenyl)-2-methylpropan-1-ol)
- 2228097-20-7(methyl 2-amino-2-1-(3-ethynylphenyl)cyclopropylacetate)
- 2228258-07-7(2-1-(hydroxymethyl)cyclobutyl-4-nitrophenol)
- 2229192-57-6(1-(2-chloro-3-methylphenyl)-2,2-difluorocyclopropan-1-amine)
- 2171740-41-1(2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4,4-dimethylpentanoic acid)
- 2228091-36-7(methyl 2-amino-2-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylacetate)
- 65227-53-4(pyridine-3-sulfonohydrazide)
